2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes a tetrahydropyrimidine ring, a benzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the tetrahydropyrimidine ring. The sulfanyl group is introduced through a thiolation reaction, and the final acetamide group is added via an amidation reaction. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane and may involve heating or the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated equipment and continuous flow reactors. Safety measures are crucial due to the potential toxicity and reactivity of the intermediates and reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its complex structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-benzyl-3,6-dioxo-2-piperazineacetic acid: Shares the benzyl and dioxo groups but has a different core structure.
(S)-benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate: Contains a benzyl group and dioxo functionality but differs in the overall structure
Uniqueness
2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is unique due to its combination of a tetrahydropyrimidine ring, a sulfanyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H19N3O3S |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(5-benzyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-7-9-15(10-8-13)21-17(24)12-27-20-22-18(25)16(19(26)23-20)11-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,21,24)(H,22,23,25,26) |
InChI Key |
KNDKZELMSXGXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(C(=O)N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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